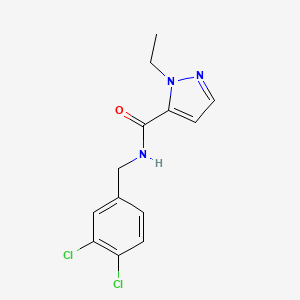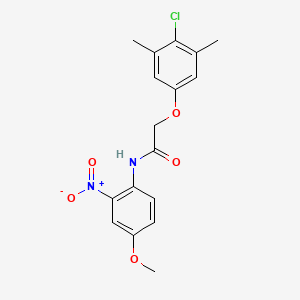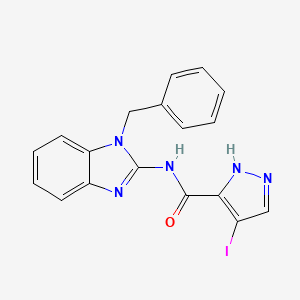![molecular formula C23H27ClN4O5 B4341509 methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4341509.png)
methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate
Vue d'ensemble
Description
Methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate is a highly specialized organic compound, known for its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis begins with the preparation of 1-adamantylcarboxylic acid, which is subsequently converted into its corresponding acid chloride.
Subsequent Steps: : The 3-chloro-1H-1,2,4-triazole is then introduced through a nucleophilic substitution reaction, yielding the intermediate product.
Final Steps: : This intermediate is then coupled with 4,5-dimethoxybenzoic acid under specific esterification conditions to form the final compound.
Industrial Production Methods: : Industrial-scale production typically involves optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as high-pressure liquid chromatography (HPLC) are utilized for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized under strong oxidizing conditions, forming various intermediate products.
Reduction: : Reduction can be performed using hydrogenation techniques.
Substitution: : Undergoes substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the triazole and methoxy groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: : Sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation forms various carboxylic acids and quinones.
Reduction products include the respective reduced amines and alcohols.
Applications De Recherche Scientifique
Chemistry: : Used in the synthesis of various organic molecules, serving as an intermediate for complex structures.
Biology: : Has potential biological activity, particularly in inhibiting specific enzymes.
Medicine: : Explored for potential pharmaceutical applications, such as antimicrobial agents.
Industry: : Utilized in the creation of specialized coatings and materials due to its chemical stability.
Mécanisme D'action
The compound operates by inhibiting certain biochemical pathways, specifically targeting enzymes that rely on the triazole moiety. The mechanism involves binding to the active site of the enzyme, blocking its function and thereby inhibiting biological processes.
Comparaison Avec Des Composés Similaires
Unique Attributes
Molecular Structure: : The adamantyl group provides rigidity, making it distinct in its class.
Reactivity: : The presence of both methoxy and triazole groups allows for unique reactivity patterns.
Similar Compounds
Methyl 2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate: : Lacks the chloro substituent, affecting its reactivity.
Ethyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate: : Similar but with an ethyl ester instead of a methyl ester, altering its physical properties.
There you go, a full exploration of the compound. What do you think about the detail?
Propriétés
IUPAC Name |
methyl 2-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O5/c1-31-17-5-15(19(29)33-3)16(6-18(17)32-2)26-20(30)22-7-13-4-14(8-22)10-23(9-13,11-22)28-12-25-21(24)27-28/h5-6,12-14H,4,7-11H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEIYRGPTOXCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4341431.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)benzamide](/img/structure/B4341442.png)
![5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-N~2~-(2-FLUOROBENZYL)-2-FURAMIDE](/img/structure/B4341458.png)
![N-[4-(aminosulfonyl)benzyl]-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B4341465.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4341470.png)

![N~1~-(4-METHYL-3-NITROPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B4341491.png)

![isopropyl 4-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate](/img/structure/B4341498.png)
![{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4341503.png)
![4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE](/img/structure/B4341521.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-iodo-1H-pyrazole-3-carboxamide](/img/structure/B4341534.png)

